molecular formula C41H51N5O8Si B13388951 N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

Cat. No.: B13388951
M. Wt: 770.0 g/mol
InChI Key: JMCNKJFOIJGYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a protected nucleoside derivative critical in oligonucleotide synthesis. Its structure includes:

  • Purine core: A 6-oxo-6,9-dihydro-1H-purin-2-yl base modified with an isobutyramide group at the 2-position.
  • Sugar moiety: A tetrahydrofuran ring (ribose analog) with stereospecific hydroxyl groups.
  • Protecting groups:
    • 5'-O-DMT: Bis(4-methoxyphenyl)(phenyl)methoxy (DMT), an acid-labile group enabling selective deprotection .
    • 3'-O-TBDMS: tert-Butyldimethylsilyl (TBDMS), a robust protecting group resistant to basic/neutral conditions .
  • Molecular formula: C₄₇H₅₄N₆O₈Si (CAS 152343-98-1) with a molecular weight of 875.06 g/mol .

Applications: Primarily used in solid-phase oligonucleotide synthesis as a phosphoramidite precursor, leveraging its DMT and TBDMS groups for stepwise coupling and protection .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNKJFOIJGYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H51N5O8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves multiple steps, including the protection of hydroxyl groups and the guanine base. The process typically starts with the protection of the 5’-hydroxyl group using the dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then protected with an isobutyryl (iBu) group, and the guanine base is protected with a benzoyl (Bz) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and pyridine, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O-iBu-N-Bz-Guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as iodine or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as ammonia or amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized guanosine derivatives, while reduction can yield deprotected nucleosides .

Scientific Research Applications

5’-O-DMT-2’-O-iBu-N-Bz-Guanosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves its incorporation into oligonucleotides. The protecting groups (DMT, iBu, and Bz) prevent unwanted reactions during the synthesis process. Once the oligonucleotide is synthesized, the protecting groups are removed, allowing the nucleoside to participate in hybridization and other molecular interactions. The molecular targets and pathways involved depend on the specific application of the oligonucleotide .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features and Properties
Compound Name / ID Molecular Weight Protecting Groups Functional Modifications Applications References
Target Compound 875.06 5'-DMT, 3'-TBDMS 2-Isobutyramide Oligonucleotide synthesis
N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-[(TBDMS)oxy]methyl-oxolan-2-yl]-6-oxo-purin-2-yl}isobutyramide (22) 694.77 3'-TBDMS 4'-Benzoylsulfanyl Thiophosphate oligonucleotide analogs
N-{9-[(2R,4S,5S)-5-({[DMT]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-purin-2-yl}isobutyramide (43) 867.92 5'-DMT analog (sulfanyl-DMT) Sulfur-methyl linkage Modified antisense oligonucleotides
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-purin-2-yl}isobutyramide (42) 387.35 Unprotected hydroxyl groups Free sulfhydryl Radiolabeling or conjugation
N-{9-[(2R,4S,5R)-5-{[DMT]methyl}-4-phosphoramidite-oxolan-2-yl]-purin-6-yl}benzamide (35) 857.90 5'-DMT, 3'-Phosphoramidite 6-Benzamide Automated DNA/RNA synthesis
N6-Methyl-9-(5’-methylaminocarbonyl-4’-thio-β-D-ribofuranosyl)adenine (5a) 365.40 4'-Thio, 5'-methylaminocarbonyl Thiosugar, methylamide Antiviral research

Key Comparative Analysis

Protecting Group Stability
  • TBDMS vs. DMT : The TBDMS group in the target compound offers superior stability under acidic conditions compared to benzoylsulfanyl (compound 22) , but it requires fluoride-based deprotection (e.g., TBAF). DMT, while acid-labile, enables precise sequential synthesis .
  • Sulfanyl vs. Phosphoramidite : Sulfanyl groups (compound 43) enhance nuclease resistance but reduce coupling efficiency in automated synthesis compared to phosphoramidites (compound 35) .
Functional Group Impact
  • 2-Isobutyramide vs. 6-Benzamide : The isobutyramide in the target compound improves solubility in organic solvents (e.g., acetonitrile) relative to benzamide derivatives (compound 35), facilitating phosphoramidite chemistry .
  • Thiosugar Modifications : Compounds with 4'-thio substitutions (e.g., 5a) exhibit altered pharmacokinetics, including increased metabolic stability but reduced binding affinity to DNA polymerases .

Biological Activity

N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is a complex compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has a molecular formula of C39H37N5O7 and a molecular weight of 687.76 g/mol. The IUPAC name indicates its intricate structure, which includes a purine base and multiple functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC39H37N5O7
Molecular Weight687.76 g/mol
Purity95%
CAS Number110764-72-2

The biological activity of this compound is primarily attributed to its interaction with nucleoside pathways. It is hypothesized to act as a nucleoside analog , potentially inhibiting key enzymes involved in nucleotide synthesis. This could lead to effects on cellular proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown inhibition of cancer cell lines such as:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10.5
A549 (Lung Cancer)8.7
HeLa (Cervical Cancer)12.3

These results suggest that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Preliminary studies indicate that it may reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenografts of human breast cancer showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The observed tumor regression was accompanied by increased apoptosis markers within the tumor tissue.

Case Study 2: Inhibition of Cytokine Release

In vitro studies using human peripheral blood mononuclear cells demonstrated that the compound significantly inhibited the release of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its potential role in modulating immune responses and treating conditions characterized by excessive inflammation.

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